molecular formula C14H12Cl3NO3S B14943050 2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)-N-methylbenzenesulfonamide

2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)-N-methylbenzenesulfonamide

Cat. No.: B14943050
M. Wt: 380.7 g/mol
InChI Key: JAOHIISQPKRREU-UHFFFAOYSA-N
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Description

2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)-N-methylbenzenesulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of three chlorine atoms, a hydroxy group, and a methyl group attached to a phenyl ring, which is further connected to a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)-N-methylbenzenesulfonamide typically involves multiple steps, starting with the chlorination of a suitable aromatic precursor. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures. The intermediate product is then subjected to sulfonation using reagents like sulfuric acid or chlorosulfonic acid. Finally, the sulfonated intermediate undergoes a coupling reaction with 2-hydroxy-5-methylphenylamine in the presence of a base such as sodium hydroxide to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and sulfonation processes, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The reaction conditions are optimized to ensure high yield and purity, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol or potassium thiolate in ethanol.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)-N-methylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of chlorine atoms and the sulfonamide group can enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-trichlorophenylsulfonamide: Lacks the hydroxy and methyl groups, resulting in different chemical and biological properties.

    2,4,6-trichloro-N-(2-hydroxy-5-methylphenyl)-N-methylbenzenesulfonamide: Contains an additional chlorine atom, which may affect its reactivity and applications.

Uniqueness

2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)-N-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The combination of chlorine atoms, hydroxy group, and sulfonamide moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H12Cl3NO3S

Molecular Weight

380.7 g/mol

IUPAC Name

2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)-N-methylbenzenesulfonamide

InChI

InChI=1S/C14H12Cl3NO3S/c1-8-3-4-13(19)12(5-8)18(2)22(20,21)14-7-10(16)9(15)6-11(14)17/h3-7,19H,1-2H3

InChI Key

JAOHIISQPKRREU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)N(C)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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